![molecular formula C13H20O2S B14247944 [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene CAS No. 331437-99-1](/img/structure/B14247944.png)
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a chiral carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene typically involves the sulfonation of a benzene derivative. One common method includes the nucleophilic aromatic substitution of a benzene derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Nucleophilic Substitution: Bases such as sodium hydroxide or potassium carbonate are used to deprotonate the nucleophile, facilitating the substitution reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly employed.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated benzene derivatives, nitrobenzene, and sulfonated benzene derivatives.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Wissenschaftliche Forschungsanwendungen
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The compound’s chiral center also allows for enantioselective interactions, which can be crucial in biological systems .
Vergleich Mit ähnlichen Verbindungen
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene can be compared with other sulfonyl-substituted benzene derivatives:
This compound: Unique due to its chiral center and specific substitution pattern.
Benzene sulfonic acid: Lacks the chiral center and has different reactivity and applications.
Toluene sulfonyl chloride: Commonly used as a reagent in organic synthesis but lacks the chiral center present in this compound.
Eigenschaften
CAS-Nummer |
331437-99-1 |
|---|---|
Molekularformel |
C13H20O2S |
Molekulargewicht |
240.36 g/mol |
IUPAC-Name |
[(2R)-2-ethyl-3-methylbutyl]sulfonylbenzene |
InChI |
InChI=1S/C13H20O2S/c1-4-12(11(2)3)10-16(14,15)13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
XLZXBENJQBQIBU-LBPRGKRZSA-N |
Isomerische SMILES |
CC[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)C |
Kanonische SMILES |
CCC(CS(=O)(=O)C1=CC=CC=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
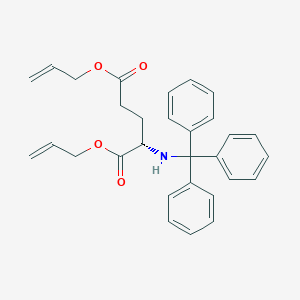
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
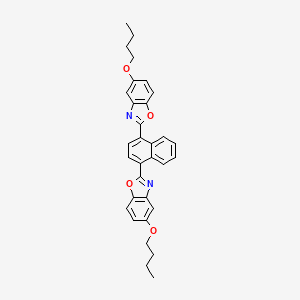
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
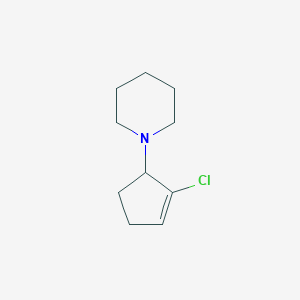
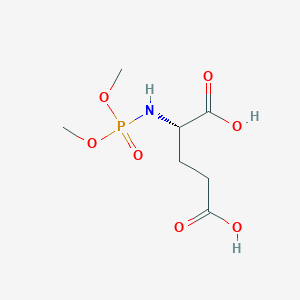
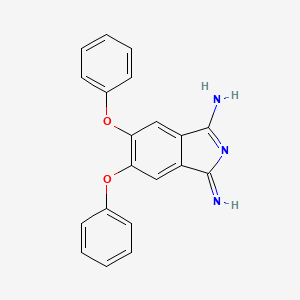
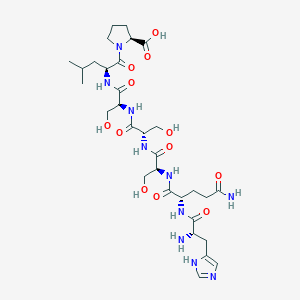
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
